molecular formula C11H9F3N2 B034807 5-Methyl-1-phenyl-3-(trifluoromethyl)pyrazole CAS No. 111079-04-0

5-Methyl-1-phenyl-3-(trifluoromethyl)pyrazole

Cat. No.: B034807
CAS No.: 111079-04-0
M. Wt: 226.2 g/mol
InChI Key: LCAPJOUZZHOYRU-UHFFFAOYSA-N
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Description

5-Methyl-1-phenyl-3-(trifluoromethyl)pyrazole is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it a valuable scaffold in medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-phenyl-3-(trifluoromethyl)pyrazole typically involves the condensation of 1,3-diketones with arylhydrazines. One common method includes the use of 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine as a starting material, which undergoes cyclization under acidic conditions . Another approach involves the reaction of p-trifluoromethylaniline with ethyl 2,3-dicyanopropionate, followed by cyclization and chlorination .

Industrial Production Methods

Industrial production methods for this compound often utilize scalable processes such as palladium-catalyzed coupling reactions. These methods ensure high yields and purity, making them suitable for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-phenyl-3-(trifluoromethyl)pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .

Scientific Research Applications

5-Methyl-1-phenyl-3-(trifluoromethyl)pyrazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound exhibits potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: It is investigated for its potential as an anticancer and antiviral agent.

    Industry: Used in the development of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-1-phenyl-3-(trifluoromethyl)pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in drug design and development .

Biological Activity

5-Methyl-1-phenyl-3-(trifluoromethyl)pyrazole is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, summarizing research findings, potential applications, and mechanisms of action.

Chemical Structure and Properties

The compound features a pyrazole ring , a five-membered heterocyclic structure containing two nitrogen atoms, with a trifluoromethyl group (-CF3) and a methyl group (-CH3) attached to the phenyl ring. The trifluoromethyl group enhances the lipophilicity and bioactivity of the molecule, making it a candidate for various biological applications.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors involved in disease processes. Binding affinity studies are essential to elucidate these interactions and confirm its therapeutic potential .
  • Cell Cycle Disruption : Similar pyrazole derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells. Understanding these pathways can aid in developing targeted therapies for various cancers .

Research Findings and Case Studies

Several studies highlight the compound's potential:

  • Antitumor Studies : In vitro studies have indicated that pyrazole derivatives can inhibit cell proliferation in breast cancer cell lines (MCF-7 and MDA-MB-231), particularly when combined with standard chemotherapeutic agents like doxorubicin. These combinations showed significant synergistic effects, enhancing cytotoxicity against resistant cancer types .
  • Antimicrobial Activity : Research on related pyrazoles has demonstrated their ability to inhibit bacterial growth, suggesting that this compound could be explored for developing new antimicrobial agents.

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds reveals differences in biological activity based on substituents:

Compound NameStructural FeaturesUnique Properties
1-PhenylpyrazoleLacks trifluoromethyl groupLower lipophilicity
3-TrifluoromethylpyrazoleTrifluoromethyl at position 3Different reactivity patterns
4-AcylpyrazolesAcyl group at position 4Potentially different biological activities

This table illustrates how variations in substituents significantly influence the chemical behavior and biological activity of pyrazole derivatives.

Future Directions

Given the promising biological activities associated with this compound, future research should focus on:

  • In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy of the compound.
  • Mechanistic Studies : Investigating the specific molecular targets and pathways affected by this compound to better understand its action.
  • Library Development : Synthesizing a range of derivatives to explore structure–activity relationships (SAR) that could lead to more potent compounds with fewer side effects.

Properties

IUPAC Name

5-methyl-1-phenyl-3-(trifluoromethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2/c1-8-7-10(11(12,13)14)15-16(8)9-5-3-2-4-6-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCAPJOUZZHOYRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90382145
Record name 5-methyl-1-phenyl-3-(trifluoromethyl)pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111079-04-0
Record name 5-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111079-04-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-methyl-1-phenyl-3-(trifluoromethyl)pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90382145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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